molecular formula C11H15IO2 B8543837 5-Iodo-2-isopropyl-1,3-dimethoxybenzene

5-Iodo-2-isopropyl-1,3-dimethoxybenzene

Cat. No.: B8543837
M. Wt: 306.14 g/mol
InChI Key: CNIURQKKIHVHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-isopropyl-1,3-dimethoxybenzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of an iodine atom, an isopropyl group, and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene can be achieved through several methods. One common approach involves the iodination of 2-isopropyl-1,3-dimethoxy-benzene using iodine and an oxidizing agent such as hydrogen peroxide or urea-hydrogen peroxide adduct. The reaction is typically carried out under solvent-free conditions to enhance efficiency and reduce environmental impact .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-isopropyl-1,3-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used.

    Nucleophilic Substitution: Reagents such as sodium cyanide, potassium phenoxide, and copper catalysts are employed.

    Oxidation and Reduction: Reagents such as potassium permanganate, hydrogen peroxide, and sodium borohydride are used.

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include brominated or chlorinated derivatives of the original compound.

    Nucleophilic Substitution: Products include cyanated or phenoxylated derivatives.

    Oxidation and Reduction: Products include quinones and hydroquinones.

Scientific Research Applications

Chemistry: 5-Iodo-2-isopropyl-1,3-dimethoxybenzene is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of new drugs targeting specific enzymes or receptors.

Industry: In the material science industry, this compound is used in the production of advanced materials such as liquid crystals and organic semiconductors. Its unique chemical properties make it suitable for applications in electronic devices and display technologies.

Mechanism of Action

The mechanism of action of 5-Iodo-2-isopropyl-1,3-dimethoxybenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can attract electrophiles. The iodine atom serves as a leaving group, facilitating the substitution process . In nucleophilic substitution reactions, the iodine atom is replaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring. The presence of both isopropyl and methoxy groups, along with the iodine atom, imparts distinct chemical properties that make it valuable for various applications in organic synthesis and material science.

Properties

Molecular Formula

C11H15IO2

Molecular Weight

306.14 g/mol

IUPAC Name

5-iodo-1,3-dimethoxy-2-propan-2-ylbenzene

InChI

InChI=1S/C11H15IO2/c1-7(2)11-9(13-3)5-8(12)6-10(11)14-4/h5-7H,1-4H3

InChI Key

CNIURQKKIHVHMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1OC)I)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-Isopropyl-3,5-dimethoxy-phenylamine (1.28 g, 6.56 mmol) in 15% hydrochloric acid (20 mL) at 0° C. was added sodium nitrite (0.54 g, 7.87 mmol-dissolved in 4 mL water) dropwise. After stirring 20 minutes, potassium iodide (1.09 g, 6.56 mmol-dissolved in 4 mL water) was added slowly at 0° C. After stirring at room temperature for 18 hours, the reaction mixture was partitioned between ether and 10% aqueous sodium bisulfite solution. The ether layer was washed with water, dried using anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. Purification of the residue by silica gel column chromatography eluting with hexane yielded 5-Iodo-2-isopropyl-1,3-dimethoxy-benzene (807 mg, 40%) as a white solid, MS (M+H)=307.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three

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